molecular formula C13H12F3N3O2S B1308009 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide CAS No. 380349-00-8

3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

Cat. No.: B1308009
CAS No.: 380349-00-8
M. Wt: 331.32 g/mol
InChI Key: GYPWNSMTTFOWFB-UHFFFAOYSA-N
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Description

3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide: is a chemical compound with the molecular formula C13H12F3N3O2S and a molecular weight of 331.32 g/mol . This compound is characterized by the presence of two amino groups at the 3 and 4 positions on the benzene ring, a trifluoromethyl group attached to the phenyl ring, and a sulfonamide group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and sulfonamide groups can form hydrogen bonds with target molecules, stabilizing the compound-target complex .

Comparison with Similar Compounds

  • 4-Amino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
  • 3,4-Diamino-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide
  • 3,4-Diamino-N-(3-(trifluoromethyl)phenyl)benzenesulfonic acid

Uniqueness:

Properties

IUPAC Name

3,4-diamino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O2S/c14-13(15,16)8-2-1-3-9(6-8)19-22(20,21)10-4-5-11(17)12(18)7-10/h1-7,19H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPWNSMTTFOWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395570
Record name 3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380349-00-8
Record name 3,4-Diamino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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